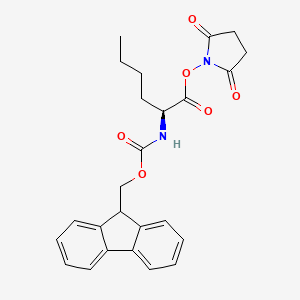

Fmoc-L-norleucine n-hydroxysuccinimide ester

Overview

Description

Fmoc-l-norleucine n-hydroxysuccinimide ester

Scientific Research Applications

Peptide Synthesis and Drug Development

Fmoc-L-norleucine n-hydroxysuccinimide ester plays a critical role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is a derivative used for introducing the Fmoc-protected amino acid into the growing peptide chain. The protection strategy is pivotal to ensure the correct sequence and structure of the peptide during synthesis. The Fmoc group is removed under basic conditions without affecting other protective groups or peptide bonds. This attribute is particularly beneficial in the synthesis of complex peptides and proteins, which are increasingly important in drug discovery and development. Peptides, due to their high specificity and potency, combined with relatively low toxicity and immunogenicity, are being explored as therapeutics for a wide range of diseases. The role of this compound in this context cannot be overstated as it ensures the synthesis of peptides with high purity and yield, a critical factor in the development of peptide-based drugs (D'Hondt et al., 2014).

Biomarker and Disease Treatment Research

The substance is also integral in the study of various biomarkers and potential treatments for diseases. For instance, fibromodulin (FMOD), a small leucine-rich proteoglycan, has been identified as a potential clinical application in managing numerous diseases, from skin and tendon disorders to bone and kidney diseases. This compound may be used in the synthesis of peptides or proteins like FMOD, aiding in the research and development of new treatments. The versatility of FMOD in treating a wide range of conditions highlights the significance of effective peptide synthesis methods, where this compound is likely to be involved (Al-Qattan & Al-Qattan, 2018).

Nutritional and Functional Food Development

In the field of nutrition and functional foods, peptides synthesized using this compound have shown promise. Fish Protein Hydrolysate (FPH) and its peptides, for instance, have demonstrated significant health benefits, including anti-hypertensive activity. The ability to synthesize and study these peptides efficiently, potentially involving the use of this compound, facilitates the exploration and utilization of these bioactive compounds in functional foods or nutraceuticals. This not only contributes to the understanding of the biological properties of these peptides but also aids in the development of dietary interventions for health promotion and disease prevention (Yathisha U.G. et al., 2019).

Mechanism of Action

Target of Action

Fmoc-L-norleucine N-hydroxysuccinimide ester is primarily used in the field of proteomics research . Its main targets are the hydroxy-amino acids in proteins . The compound is used to selectively prepare N-(9-fluorenylmethoxycarbonyl) derivatives of these amino acids .

Mode of Action

The compound works by reacting with the hydroxy-amino acids to form N-(9-fluorenylmethoxycarbonyl) derivatives . This reaction is facilitated by the N-hydroxysuccinimide ester group in the compound, which acts as a good leaving group, making the compound highly reactive towards nucleophiles such as the amino group in amino acids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. Specifically, it is used in the synthesis of glycopeptides . By reacting with the hydroxy-amino acids in proteins, it allows for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of these amino acids, which are key intermediates in the synthesis of glycopeptides .

Pharmacokinetics

The compound is stable at temperatures between 0-8°C , which helps maintain its reactivity and ensures its effectiveness in the preparation of N-(9-fluorenylmethoxycarbonyl) derivatives.

Result of Action

The result of the compound’s action is the formation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . These derivatives are key intermediates in the synthesis of glycopeptides . Thus, the compound plays a crucial role in proteomics research, particularly in the study and synthesis of glycoproteins.

Biochemical Analysis

Biochemical Properties

The role of Fmoc-L-norleucine N-hydroxysuccinimide ester in biochemical reactions is primarily as a reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with intermediate glycosylamines produced by microwave-assisted deglycosylation . This derivatization reaction can be effectively achieved under 40 °C for 1 h .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZUSHCSKUMSHO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

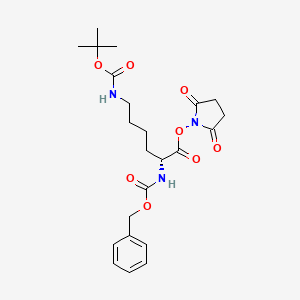

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.